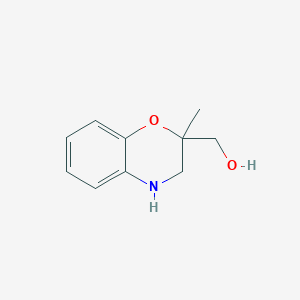

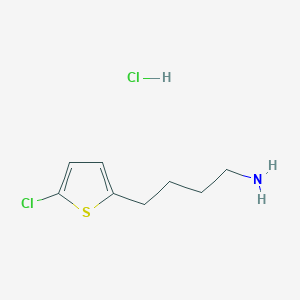

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Übersicht

Beschreibung

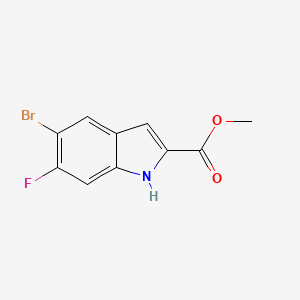

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol, also known as DIMBOA, is a natural compound found in many plant species. It belongs to the benzoxazinoid family of compounds and has been studied extensively due to its potential as a natural pesticide and herbicide. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

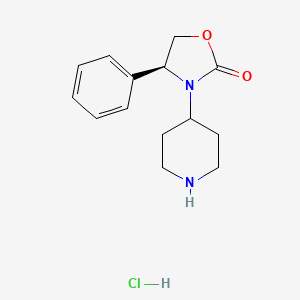

This compound serves as a precursor in the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives . These derivatives are significant due to their wide spectrum of medical and industrial applications. A one-pot synthesis method using iminium cation from cyanuric chloride and dimethylformamide has been described, which allows for the creation of these derivatives under mild conditions and high yields .

Medical Applications: Elastase Inhibition

Some derivatives of 4H-3,1-benzoxazin-4-one, which can be synthesized from our compound of interest, act as elastase inhibitors . Elastase is an enzyme that breaks down elastin and other proteins; inhibitors can be used to treat conditions like emphysema and cystic fibrosis .

Oncology: Anti-neoplastic Agents

The derivatives are also explored as anti-neoplastic agents , which are substances that inhibit the growth of tumors. This application is crucial in the development of new cancer therapies .

Enzyme Inhibition

In the realm of biochemistry, these derivatives are utilized as enzyme inhibitors . By inhibiting specific enzymes, they can regulate biological pathways, which is essential for developing treatments for various diseases .

Agriculture: Fungicidal Properties

The agricultural industry benefits from the fungicidal properties of these derivatives. They help protect crops from fungal infections, ensuring food security and agricultural sustainability .

Pharmaceutical Chemistry: Preparation of Quinazolinone Derivatives

These derivatives are used as starting materials for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives , known for their medicinal properties. This application is significant in the pharmaceutical industry for drug development .

Pharmacology: KATP Channel Activators

The benzoxazin-4-one derivatives have been tested as KATP channel activators . These channels play a role in various physiological processes, and their activators have therapeutic potential for diseases like diabetes .

Neurology: AMPA Receptor Modulators

Lastly, these compounds have been investigated as AMPA receptor modulators . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and modulating these receptors can be key in treating neurological disorders .

Wirkmechanismus

Target of Action

Related compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .

Mode of Action

It’s worth noting that related compounds have shown to exist in trans and cis isomers , which could potentially influence their interaction with target proteins.

Biochemical Pathways

Related compounds have been implicated in the modulation of the platelet fibrinogen receptor , which plays a crucial role in platelet aggregation and blood clotting.

Result of Action

Related compounds have been used in the design of antagonists at the platelet fibrinogen receptor , suggesting potential anticoagulant effects.

Eigenschaften

IUPAC Name |

(2-methyl-3,4-dihydro-1,4-benzoxazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(7-12)6-11-8-4-2-3-5-9(8)13-10/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWGNSDZLQIBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)

![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid](/img/structure/B1435205.png)

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)